Superior nNOS Inhibitory Potency Among 7-Alkoxyindazole Congeners
In a systematic evaluation of 7-alkoxyindazole derivatives against neuronal nitric oxide synthase (nNOS), 7-methoxyindazole (the core scaffold of the target compound) demonstrated the highest inhibitory activity among all 7-substituted alkoxy analogs tested. Although 7-nitroindazole (7-NI) exhibited greater potency (IC₅₀ = 160 nM), the methoxy-substituted analog proved to be the most effective within the 7-alkoxy series, outperforming larger alkoxy substituents such as ethoxy and propoxy variants [1][2].
| Evidence Dimension | Inhibitory potency against neuronal nitric oxide synthase (nNOS) |
|---|---|
| Target Compound Data | IC₅₀ = 800 nM (as 7-methoxyindazole scaffold) |
| Comparator Or Baseline | 7-Nitroindazole (7-NI): IC₅₀ = 160 nM; other 7-alkoxyindazoles: significantly reduced activity |
| Quantified Difference | 5-fold less potent than 7-NI; most active compound within the 7-alkoxyindazole series |
| Conditions | In vitro enzymatic assay using purified nNOS; inhibition measured via citrulline formation from L-arginine |
Why This Matters
This establishes the 7-methoxy substitution as the optimal alkoxy pharmacophore for nNOS inhibition, guiding selection when nitro-containing analogs are disfavored due to potential toxicity or metabolic liabilities.
- [1] Schumann P, Collot V, Hommet Y, Gsell W, Dauphin F, Sopkova J, MacKenzie ET, Duval D, Boulouard M, Rault S. Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles. Bioorg Med Chem Lett. 2001;11(9):1153-1156. View Source
- [2] BindingDB. Ki summary: 7-methoxyindazole nNOS IC₅₀ = 800 nM. View Source
